

# In-Depth Technical Guide: Tert-butyl 5-nitro-1H-indole-1-carboxylate

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## Compound of Interest

**Compound Name:** *Tert-butyl 5-nitro-1H-indole-1-carboxylate*

**Cat. No.:** B060712

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## Abstract

This technical guide provides a comprehensive overview of **tert-butyl 5-nitro-1H-indole-1-carboxylate**, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, structure, and relevant physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside an exploration of its significant role as a scaffold for anticancer agents targeting the c-Myc oncogene. The mechanism of action, involving the stabilization of G-quadruplex structures and induction of reactive oxygen species, is also discussed.

## Chemical Identity and Structure

**Tert-butyl 5-nitro-1H-indole-1-carboxylate** is a synthetic organic compound featuring an indole core structure. The indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and a nitro group is substituted at the 5-position of the indole ring.

Chemical Structure:

Chemical structure of tert-Butyl 5-nitro-1H-indole-1-carboxylate

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	tert-butyl 5-nitro-1H-indole-1-carboxylate
CAS Number	166104-19-4
Molecular Formula	C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	262.27 g/mol
Synonyms	1-Boc-5-nitroindole, N-Boc-5-nitroindole

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **tert-butyl 5-nitro-1H-indole-1-carboxylate** is presented below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

Property	Value
Physical State	Solid
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Soluble in organic solvents such as dichloromethane and ethyl acetate.

Note: Experimental data for melting and boiling points are not readily available in the cited literature. These properties would need to be determined empirically.

## Experimental Protocol: Synthesis

The following protocol is an adapted method for the synthesis of **tert-butyl 5-nitro-1H-indole-1-carboxylate**, based on established procedures for the nitration of N-protected indoles.

### 3.1. Materials and Reagents

- tert-Butyl 1H-indole-1-carboxylate
- Fuming nitric acid
- Acetic anhydride
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

### 3.2. Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl 1H-indole-1-carboxylate (1.0 eq) in acetic anhydride at 0 °C.
- Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield **tert-butyl 5-nitro-1H-indole-1-carboxylate** as a solid.

## Application in Drug Discovery: Targeting c-Myc

The 5-nitroindole scaffold is a significant pharmacophore in the development of anticancer agents.<sup>[1][2]</sup> Derivatives of **tert-butyl 5-nitro-1H-indole-1-carboxylate** have been identified as potent binders and stabilizers of G-quadruplex (G4) structures found in the promoter region of the c-Myc oncogene.<sup>[3][4]</sup>

### 4.1. Mechanism of Action

The anticancer activity of 5-nitroindole derivatives is primarily attributed to a dual mechanism:

- c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the c-Myc promoter can form G-quadruplex secondary structures, which act as transcriptional repressors.<sup>[5]</sup> 5-nitroindole derivatives bind to and stabilize these G4 structures, leading to the downregulation of c-Myc expression.<sup>[1][3]</sup> This disruption of c-Myc, a key regulator of cell proliferation and growth, induces cell cycle arrest and apoptosis.<sup>[2]</sup>
- Induction of Reactive Oxygen Species (ROS): Some 5-nitroindole compounds have been shown to increase intracellular levels of reactive oxygen species, contributing to their cytotoxic effects on cancer cells.<sup>[3]</sup>

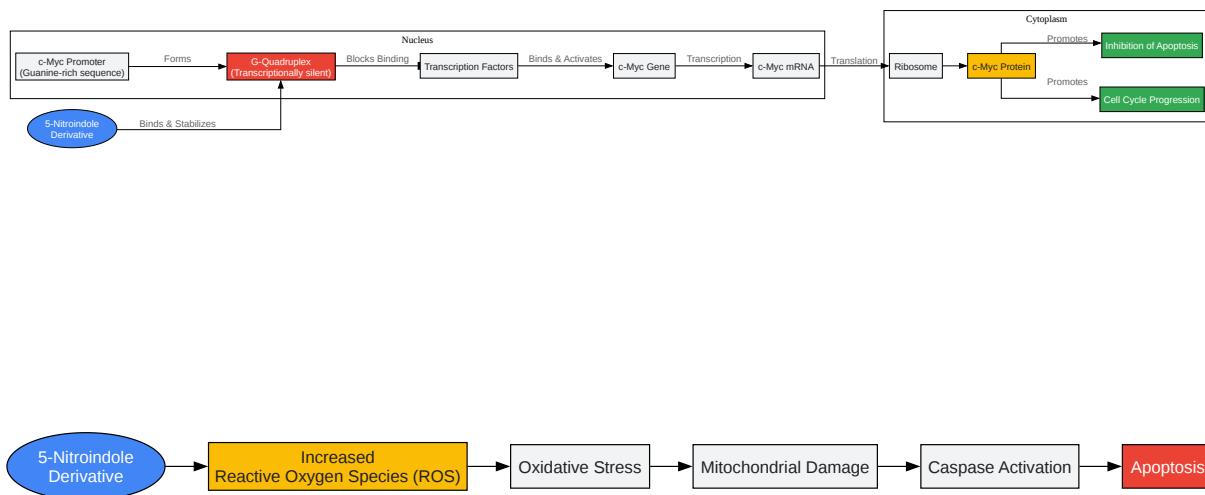
Table 3: Anticancer Activity of a Representative Pyrrolidine-Substituted 5-Nitroindole Derivative

Compound	Cancer Cell Line	IC <sub>50</sub> (μM)	Mechanism of Action
Pyrrolidine-substituted 5-nitroindole	HeLa	5.08	c-Myc G-quadruplex binder

Data adapted from a study on various 5-nitroindole derivatives.<sup>[2]</sup>

# Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways affected by 5-nitroindole derivatives in cancer cells.



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